Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates. This compound is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring, which is further connected to a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with fluoromethylating agents under controlled conditions. One common method involves the use of fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexane-1-carboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 1-cyclohexene-1-carboxylate: Contains a double bond in the cyclohexane ring, leading to different reactivity patterns.
(Trifluoromethyl)cyclohexane: Contains a trifluoromethyl group instead of a fluoromethyl group, resulting in significantly different chemical behavior.
Uniqueness
Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H15FO2 |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
methyl 1-(fluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15FO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
BGKJTOPOALFXPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)CF |
Origin of Product |
United States |
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